molecular formula C16H24N2O B12758053 Acetamide, 2-(diethylamino)-N-(5,6,7,8-tetrahydro-1-naphthyl)- CAS No. 93141-86-7

Acetamide, 2-(diethylamino)-N-(5,6,7,8-tetrahydro-1-naphthyl)-

Cat. No.: B12758053
CAS No.: 93141-86-7
M. Wt: 260.37 g/mol
InChI Key: KXFYEMSHZYACRU-UHFFFAOYSA-N
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Description

Acetamide, 2-(diethylamino)-N-(5,6,7,8-tetrahydro-1-naphthyl)- is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of an acetamide group attached to a diethylamino group and a tetrahydronaphthyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(diethylamino)-N-(5,6,7,8-tetrahydro-1-naphthyl)- typically involves the reaction of 2-(diethylamino)ethylamine with 5,6,7,8-tetrahydro-1-naphthyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthyl oxides, while reduction could produce naphthyl amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, 2-(diethylamino)-N-(5,6,7,8-tetrahydro-1-naphthyl)- involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, modulating their activity. The tetrahydronaphthyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-diethylaminoethyl)-: Similar structure but lacks the tetrahydronaphthyl group.

    Naphthylacetamide: Contains the naphthyl group but lacks the diethylamino group.

    Diethylaminoethyl chloride: Contains the diethylamino group but lacks the acetamide and naphthyl groups.

Uniqueness

Acetamide, 2-(diethylamino)-N-(5,6,7,8-tetrahydro-1-naphthyl)- is unique due to the presence of both the diethylamino and tetrahydronaphthyl groups, which confer specific chemical and biological properties. This combination of functional groups can result in enhanced activity and selectivity in various applications.

Properties

CAS No.

93141-86-7

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

2-(diethylamino)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C16H24N2O/c1-3-18(4-2)12-16(19)17-15-11-7-9-13-8-5-6-10-14(13)15/h7,9,11H,3-6,8,10,12H2,1-2H3,(H,17,19)

InChI Key

KXFYEMSHZYACRU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=CC=CC2=C1CCCC2

Origin of Product

United States

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